2-amino-4H-chromene-3-carbonitrile
CAS No.: 953802-74-9
Cat. No.: VC1939933
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953802-74-9 |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2-amino-4H-chromene-3-carbonitrile |
Standard InChI | InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 |
Standard InChI Key | HTDJFGBZDIJBSP-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2OC(=C1C#N)N |
Canonical SMILES | C1C2=CC=CC=C2OC(=C1C#N)N |
Introduction
Chemical Structure and Properties
2-Amino-4H-chromene-3-carbonitrile features a chromene backbone with an amino group at the 2-position and a carbonitrile group at the 3-position. The chemical structure comprises a benzene ring fused to a pyran ring system, creating the characteristic chromene scaffold .
Molecular Identification
The compound has specific chemical identifiers that distinguish it in chemical databases and literature:
Property | Value |
---|---|
Molecular Formula | C₁₀H₈N₂O |
Molecular Weight | 172.18 g/mol |
CAS Number | 953802-74-9 |
IUPAC Name | 2-amino-4H-chromene-3-carbonitrile |
InChI | InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 |
InChIKey | HTDJFGBZDIJBSP-UHFFFAOYSA-N |
Structural Characteristics
The presence of both amino and nitrile functional groups creates a unique electronic distribution within the molecule, contributing to its biological activities. The compound contains:
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A 2-amino group that can participate in hydrogen bonding interactions
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A 3-cyano group that serves as an electron-withdrawing moiety
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A chromene core that provides conformational rigidity and hydrophobicity
Synthesis Methodologies
Multiple synthetic routes have been developed for the preparation of 2-amino-4H-chromene-3-carbonitrile and its derivatives, with particular emphasis on green chemistry principles in recent approaches.
Multicomponent Reaction Approaches
One of the most efficient methods involves multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step with minimal waste generation.
DBU-Catalyzed Synthesis
A series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles have been synthesized through an efficient multicomponent reaction in aqueous media using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst at room temperature. This approach offers several advantages, including mild conditions, environmentally friendly procedures, and excellent yields .
The general procedure involves:
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Mixing salicylaldehyde (1 mmol), malononitrile (1 mmol), and nitroalkane (2 mmol) in water (5 mL)
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Adding DBU (30 mol%) as catalyst
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Stirring the reaction mixture for 6 hours at room temperature
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Extracting with ethyl acetate and purifying through column chromatography
This method provided 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitrile with an 85% yield .
NS-doped Graphene Oxide Quantum Dots Catalyst
Recent innovation in the synthesis of 2-amino-4H-chromene derivatives utilizes NS-doped graphene oxide quantum dots (GOQDs) as a catalyst in a one-pot, three-component reaction conducted in ethanol. This method results in high product yields, achieving up to 98% for various 2-amino-4H-chromene derivatives .
Piperidine-Catalyzed Synthesis
Another approach involves a three-component reaction under mild conditions using piperidine as a catalyst:
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Combining various aromatic aldehydes, malononitrile, and phenol derivatives (such as 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol) in ethanol
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Adding piperidine (0.2 mol equivalent) as catalyst
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Stirring at room temperature for 20 hours
Reductive Alkylation Method
An efficient one-pot method to synthesize 2-amino-4H-chromene-3-carbonitrile derivatives involves reductive alkylation through a Knoevenagel condensation and cyclization, followed by subsequent conjugated reduction. This method has been successfully employed using malononitrile and salicylaldehyde as starting materials .
Mechanistic Considerations
The proposed mechanism for the DBU-catalyzed synthesis involves:
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Formation of a Knoevenagel product through condensation of salicylaldehyde with malononitrile
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Two possible reaction pathways:
Biological Activities
2-Amino-4H-chromene-3-carbonitrile and its derivatives exhibit a diverse range of biological activities, making them important scaffolds for drug development.
Anticancer Properties
The most significant biological activity of 2-amino-4H-chromene-3-carbonitrile derivatives is their anticancer properties, demonstrated through various studies on different cancer cell lines.
Cytotoxicity Against Breast Cancer Cell Lines
Studies have shown promising cytotoxic activity against breast cancer cell lines MDA-MB-231, MCF-7, and T47D. The table below summarizes cytotoxicity findings for selected derivatives:
Compound Type | IC₅₀ Range (μg/mL) | Comparison with Etoposide | Cell Lines Tested |
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2-amino-4-(nitroalkyl)-4H-chromenes (General) | < 30 | Comparable or more potent | MDA-MB-231, MCF-7, T47D |
6-bromo derivatives (e.g., 7e, 7f) | 3.46-18.76 | More potent | MDA-MB-231, MCF-7, T47D |
6-bromo derivative (7e) | 4× more potent than standard | Significantly more potent | MDA-MB-231 |
The 6-bromo derivatives (7e and 7f) showed particularly promising cytotoxic activity with IC₅₀ values in the range of 3.46–18.76 μg/mL, being more potent than etoposide against all tested cell lines .
Activity Against Drug-Resistant Cancer Cells
2-Amino-4H-chromene-3-carbonitrile derivatives have shown effectiveness against cancerous cells resistant to other drugs such as Paclitaxel. This effectiveness is attributed to their ability to induce apoptosis .
Structure-Activity Relationship
The cytotoxicity effect of 2-amino-4H-chromene-3-carbonitrile compounds can be modified by structural modifications:
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Replacement of the NO₂ group on the thiol ring with different chemical groups on the benzene ring affects cytotoxicity
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6-substituted chromene derivatives exhibit better activity against certain cell lines (e.g., T47D)
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The presence of electron-withdrawing groups (particularly bromine at the 6-position) enhances cytotoxic activity
Other Biological Activities
4H-Chromene derivatives exhibit a wide range of biological applications beyond anticancer properties:
Biological Activity | Description |
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Antiallergic | Activity against allergic responses |
Anti-proliferative | Inhibition of cell proliferation in various cell types |
Antibacterial | Activity against bacterial infections |
Antiviral | Inhibitory effects against viral replication |
Apoptosis induction | Ability to induce programmed cell death |
These diverse biological activities have made chromene derivatives important for further development in medicinal and organic synthesis studies .
Advanced Formulations and Enhanced Delivery
Research has explored various approaches to enhance the efficacy and delivery of 2-amino-4H-chromene-3-carbonitrile derivatives.
Nanoparticle Conjugation
An innovative approach involves conjugating 2-amino-4H-chromene-3-carbonitrile derivatives with gold nanoparticles to make them more target-oriented:
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Conjugation is performed using aspartic acid with a chemical reduction method
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Analyses of treated cell lines show that both conjugated and non-conjugated forms induce apoptosis
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The conjugated form demonstrates higher apoptosis-inducing capability
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This approach allows for more targeted delivery to cancer cells
Comparative Efficacy Analysis
When compared with established anticancer drugs, 2-amino-4H-chromene-3-carbonitrile derivatives show promising results:
Compound | Comparative Efficacy | Cancer Cell Line | Reference Drug |
---|---|---|---|
7c and 7d derivatives | Higher growth inhibitory activity | MDA-MB-231 | Etoposide |
7d and 7e derivatives | 2-fold more potent | MCF-7 | Etoposide |
6-substituted derivatives (7c-f) | Better activity | T47D | Etoposide |
These comparative studies highlight the potential of 2-amino-4H-chromene-3-carbonitrile derivatives as candidates for anticancer drug development .
Mechanism of Action
The biological activity of 2-amino-4H-chromene-3-carbonitrile derivatives, particularly their anticancer properties, can be attributed to specific molecular mechanisms.
Apoptosis Induction
Studies have demonstrated that 2-amino-4H-chromene-3-carbonitrile derivatives can induce apoptosis (programmed cell death) in cancer cells. The growth inhibitory and apoptosis-inducing activities have been determined in various studies .
Cell Cycle Effects
Structural Analysis and Computational Studies
Computational analyses provide insights into the electronic properties and structural characteristics of 2-amino-4H-chromene-3-carbonitrile derivatives.
Density Functional Theory Studies
Recent research has incorporated density functional theory (DFT) calculations to investigate the electronic properties of synthesized 2-amino-4H-chromene compounds:
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Calculated HOMO and LUMO energies indicate efficient charge transfer within the molecular structure
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FT-IR spectra correlate well with computational predictions
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Detailed analyses, including Molecular electrostatic potential (Mep) surfaces and Natural Bond Orbital (NBO) analysis, provide insights into electronic distribution and reactivity
NMR Analysis
Comparative ¹H and ¹³C NMR analyses reveal strong agreement between computational and experimental findings, validating structural assignments and confirming the identity of synthesized compounds .
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